molecular formula C6H8N2O2 B056676 methyl 1-amino-1H-pyrrole-2-carboxylate CAS No. 122181-85-5

methyl 1-amino-1H-pyrrole-2-carboxylate

Cat. No. B056676
M. Wt: 140.14 g/mol
InChI Key: OGSXCPFDMJGEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "Methyl 1-amino-1H-pyrrole-2-carboxylate" can involve various strategies, including the condensation reactions of suitable precursors, such as amino acids or their derivatives with diketones or aldehydes in the presence of catalysts. These methods might employ microwave-induced reactions for pyrrole synthesis, which has become an environmentally friendly route in organic transformations, offering reduced reaction time and high yields (Banik, Kamboj, & Bajpai, 2023).

Molecular Structure Analysis

The molecular structure of "Methyl 1-amino-1H-pyrrole-2-carboxylate" is crucial for its chemical behavior and interaction with other molecules. The structural analysis often involves computational modeling and spectroscopic methods to understand its electronic configuration, molecular orbitals, and potential reactive sites. The pyrrole ring provides aromatic stability, while the amino and ester groups introduce polarity and potential sites for nucleophilic and electrophilic attacks, respectively.

Chemical Reactions and Properties

"Methyl 1-amino-1H-pyrrole-2-carboxylate" participates in a wide range of chemical reactions, including substitution, addition, and polymerization processes. Its reactivity is significantly influenced by the presence of the amino and ester functional groups, making it a versatile intermediate for the synthesis of more complex molecules. This compound can undergo transformations leading to the synthesis of heterocycles, such as diketopyrrolopyrroles, which are widely used dyes with applications spanning from high-quality pigments to fluorescence imaging (Grzybowski & Gryko, 2015).

Scientific Research Applications

  • Synthesis of α-Aminopyrrole Derivatives : A study by Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, which react with 1,3-diketones to afford pyrrolo[1,2-a]pyrimidine-7-carboxylates and are converted into 2-diazo-2H-pyrrole-4-carboxylates. These compounds demonstrate the reactivity of diazo compounds and carbenes, showing potential in creating pyrrole-containing products (Galenko et al., 2019).

  • One-Pot Synthesis : Galenko et al. (2015) described a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system. This method allows for the introduction of substituents at the pyrrole nitrogen, suggesting versatility in medicinal chemistry applications (Galenko et al., 2015).

  • Scaffolds in Medicinal Chemistry : Rochais et al. (2004) achieved the preparation of new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, providing interesting building-blocks useful in accessing nitrogen heterocycles with potential therapeutic interest (Rochais et al., 2004).

  • Antimicrobial Agent Synthesis : Hublikar et al. (2019) synthesized novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The study found that these compounds possess significant antibacterial and antifungal activities (Hublikar et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 1-aminopyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXCPFDMJGEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555944
Record name Methyl 1-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-amino-1H-pyrrole-2-carboxylate

CAS RN

122181-85-5
Record name Methyl 1-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (4.40 g, 0.11 mol, 60% in hexanes) was suspended in DMF (550 ml) under nitrogen atmosphere. Once cooled at −5° C., methyl 1H-pyrrole-2-carboxylate (11.0 g, 0.09 mol) dissolved in DMF (182 ml) was dropwise added and vigorously stirred for 30. 277 ml more of DMF was added and then 0-(diphenylphosphoryl)hydroxylamine (32.8 g, 0.14 mol) was introduced into the reaction mixture. The reaction mixture was stirred at room temperature for 4 h. Once the reaction is over, 11 of saturated sodium thiosulfate solution (×5H2O) was added and the mixture was warmed to 80° C. for 1 h. Once at room temperature, 11 of ethyl ether was added and the phases separated. The aqueous phase was twice extracted with ethyl ether. The organic phase was washed with water and brine, dried over magnesium sulphate, filtered and the solvent evaporated under reduced pressure. 10.41 g (81.1% yield) of the final compound were obtained.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
182 mL
Type
solvent
Reaction Step Two
Quantity
32.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
550 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
81.1%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred, ice/water cooled mixture of 1H-pyrrole-2-carboxylic acid methyl ester (425 mg, 3.40 mmol) in NMP (10 mL) was added a solution of potassium tert-pentoxide in toluene (2.30 mL, 3.90 mmol, 25 wt % solution); then the solid of O-4-chlorobenzoyl hydroxyamine (670 mg, prepared according to the literature: Parlanti, L Discordia, R. P.; Hynes, J. Jr.; Miller, M. M.; O'Grady, H. R.; Shi, Z. Org. Lett. 2007, 9(19) 3821-3824) was added in one portion; the cold bath was removed after addition completed, and the slurry was stirred at rt for 30 min. Subsequently, the reaction was quenched by addition of saturate sodium bicarbonate solution, then extracted with EtOAc, washed with brine; organic layers was dried over anhydrous sodium sulfate, filtered, concentrated and the residue was column purified to give the desired product (309 mg). 1H NMR (CDCl3, δ in ppm): 6.94 (t, 1H, J=2.3 Hz), 6.81 (dd, 1H, J=2.0 Hz, 4.0 Hz), 6.00 (dd, J=2.7 Hz, 4.3 Hz), 5.53 (br, s, 2H), 3.82 (s, 3H).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-amino-1H-pyrrole-2-carboxylate
Reactant of Route 2
methyl 1-amino-1H-pyrrole-2-carboxylate
Reactant of Route 3
methyl 1-amino-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-amino-1H-pyrrole-2-carboxylate
Reactant of Route 5
methyl 1-amino-1H-pyrrole-2-carboxylate
Reactant of Route 6
methyl 1-amino-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.